N~3~-(5-BROMO-2-PYRIDYL)-4-{5-[(4-CYANOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(5-BROMO-2-PYRIDYL)-4-{5-[(4-CYANOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a quinolinecarboxamide core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(5-BROMO-2-PYRIDYL)-4-{5-[(4-CYANOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Pyridine Ring: The synthesis begins with the formation of the 5-bromo-2-pyridyl moiety through a bromination reaction.
Quinolinecarboxamide Core Construction: The quinolinecarboxamide core is constructed via a series of cyclization and condensation reactions.
Furyl and Cyanophenoxy Substituents Addition: The furyl and cyanophenoxy groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
N~3~-(5-BROMO-2-PYRIDYL)-4-{5-[(4-CYANOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain moieties within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the pyridyl and furyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
N~3~-(5-BROMO-2-PYRIDYL)-4-{5-[(4-CYANOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N3-(5-BROMO-2-PYRIDYL)-4-{5-[(4-CYANOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-3-methyl-2-pyridinyl)-N-methylbenzamide
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
- 3-Bromo-5-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
N~3~-(5-BROMO-2-PYRIDYL)-4-{5-[(4-CYANOPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C28H23BrN4O4 |
---|---|
Molecular Weight |
559.4g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-[5-[(4-cyanophenoxy)methyl]furan-2-yl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C28H23BrN4O4/c1-16-25(28(35)33-24-12-7-18(29)14-31-24)27(26-21(32-16)3-2-4-22(26)34)23-11-10-20(37-23)15-36-19-8-5-17(13-30)6-9-19/h5-12,14,27,32H,2-4,15H2,1H3,(H,31,33,35) |
InChI Key |
PCESBNYBAHEURR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(O3)COC4=CC=C(C=C4)C#N)C(=O)NC5=NC=C(C=C5)Br |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(O3)COC4=CC=C(C=C4)C#N)C(=O)NC5=NC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.